molecular formula C6H7NO4 B1420442 Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate CAS No. 1150271-25-2

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate

Cat. No.: B1420442
CAS No.: 1150271-25-2
M. Wt: 157.12 g/mol
InChI Key: YUSJWUKJHXGPQN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate is a chemical compound with the molecular formula C6H7NO4 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of ethyl 2-amino-2-oxoacetate with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce ethyl 2-hydroxy-2,3-dihydrooxazole-5-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate: Another structural isomer with different reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSJWUKJHXGPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675114
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-25-2
Record name 5-Oxazolecarboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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